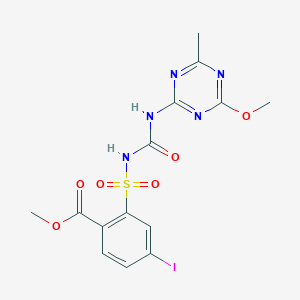

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

185119-76-0 |

|---|---|

Molecular Formula |

C13H12IN5O6S |

Molecular Weight |

493.24 g/mol |

IUPAC Name |

4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |

InChI |

InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |

InChI Key |

MBFHUWCOCCICOK-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |

Other CAS No. |

144550-06-1 |

Pictograms |

Environmental Hazard |

Synonyms |

4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth.

Mode of Action

Iodosulfuron-methyl inhibits the activity of AHAS. This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth. Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides.

Biochemical Pathways

The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine. This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death.

Result of Action

The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations. By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death.

Action Environment

The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems. Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action.

Biochemical Analysis

Biochemical Properties

Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase. This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine. By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in the plant, leading to the death of the weed.

Cellular Effects

The cellular effects of Iodosulfuron-methyl are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death. The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants.

Molecular Mechanism

The molecular mechanism of action of Iodosulfuron-methyl involves the inhibition of the enzyme acetolactate synthase. This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by Iodosulfuron-methyl, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iodosulfuron-methyl can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress. This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.